![molecular formula C36H44Br2N2O2 B1457698 2,3-双[3-(辛氧基)苯基]-5,8-二溴喹喔啉 CAS No. 565228-31-1](/img/structure/B1457698.png)
2,3-双[3-(辛氧基)苯基]-5,8-二溴喹喔啉
描述
2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline, abbreviated as BODQ, is an organic compound with a distinct aromatic structure. It belongs to the class of quinoxaline derivatives, which are a group of compounds that are widely used in medicinal and biological research. BODQ has been used for a variety of applications, such as in the synthesis of other compounds, as a dye, and as a fluorescent probe for studying the structure and function of biological molecules.
科学研究应用
有机光伏 (OPV)
该化合物用于开发用于 OPV 的 p 型共轭聚合物 。这些聚合物在水和乙醇中表现出可切换的溶解性,这有利于绿色溶剂的可加工性。这种特性允许制造功能性光伏器件,而不会造成有害卤代溶剂带来的负面环境影响。 基于该化合物的聚合物在反向器件结构中显示出高达 1.3% 的功率转换效率 (PCE) 。
体异质结太阳能电池中的电子给体材料
作为一种电子给体材料,该化合物被掺入新型共轭聚合物中,用于体异质结 (BHJ) 太阳能电池 。这些聚合物以在常见有机溶剂中具有优异的溶液可加工性和高于 300°C 的分解温度为特征。 它们还表现出从 400 到 700 纳米的强而宽的吸收,表明其在太阳能电池中具有高效光吸收的潜力 。
溶剂可加工性
该化合物的衍生物已被证明可溶于绿色溶剂,这对 OPV 的生产具有重大优势。 这种溶解性可以导致使用低成本和高通量印刷方法大规模生产 OPV 。
减少环境影响
该化合物在水和乙醇中可溶的聚合物中的使用有助于减少 OPV 生产的环境影响。 这是因为制造过程可以避免使用有害的卤代溶剂,而卤代溶剂通常与负面环境影响相关联 。
光伏性能增强
对该化合物结构的修改,例如添加叔胺和吡啶等极性侧链基团,已被证明可以增强聚合物的光伏性能。 这些修改可以减少聚合物与阳极界面材料之间的相互作用,从而提高开路电压 (Voc) 和整体 PCE 。
取代基修饰用于功能材料
该化合物允许进行取代基修饰,可用于获得水/醇可溶和功能性给体材料。 这种适应性对于开发能够满足各种 OPV 应用特定要求的新材料至关重要 。
作用机制
Target of Action
The primary target of 2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline is the synthesis of low band-gap polymer semiconductor materials . The compound serves as a building block in the creation of these materials, which are crucial in the field of organic semiconducting materials .
Mode of Action
2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline interacts with its targets by promoting good solubility of the resulting polymer in organic solvents . This is due to the presence of octyloxy as the side chain of quinoxaline .
Biochemical Pathways
It is known that the compound plays a significant role in the synthesis of low band-gap polymer semiconductor materials .
Pharmacokinetics
The compound’s solubility in organic solvents suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of 2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline’s action are primarily seen in its role as a building block for the synthesis of low band-gap polymer semiconductor materials . These materials have applications in Organic Field-Effect Transistors (OFETs), Organic Light Emitting Diodes (OLEDs), Organic Photovoltaics, and Polymer Solar Cells .
生化分析
Biochemical Properties
2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with low band-gap polymer semiconductor materials, promoting good solubility in organic solvents . These interactions are crucial for the synthesis of high-performance polymer solar cells and other optoelectronic devices.
Cellular Effects
The effects of 2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in promoting solubility and stability in organic solvents is essential for its application in organic photovoltaics and polymer solar cells .
Molecular Mechanism
At the molecular level, 2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s unique structure allows it to interact with low band-gap polymer semiconductor materials, enhancing their performance in optoelectronic devices .
Dosage Effects in Animal Models
The effects of 2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed, highlighting the importance of dosage regulation in experimental settings .
Metabolic Pathways
2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. These interactions are essential for the compound’s role in promoting solubility and stability in organic solvents .
Transport and Distribution
The transport and distribution of 2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline within cells and tissues are facilitated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its effectiveness in biochemical reactions .
Subcellular Localization
2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline is localized in specific subcellular compartments, where it exerts its activity and function. Targeting signals and post-translational modifications direct the compound to specific organelles, enhancing its role in promoting solubility and stability in organic solvents .
属性
IUPAC Name |
5,8-dibromo-2,3-bis(3-octoxyphenyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44Br2N2O2/c1-3-5-7-9-11-13-23-41-29-19-15-17-27(25-29)33-34(40-36-32(38)22-21-31(37)35(36)39-33)28-18-16-20-30(26-28)42-24-14-12-10-8-6-4-2/h15-22,25-26H,3-14,23-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVJTZANZCULRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3N=C2C4=CC(=CC=C4)OCCCCCCCC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




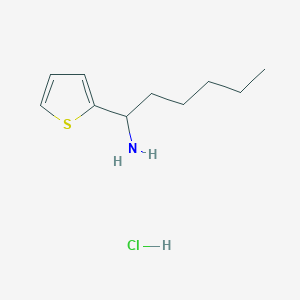

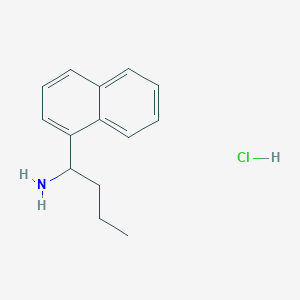

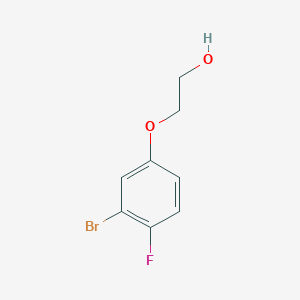
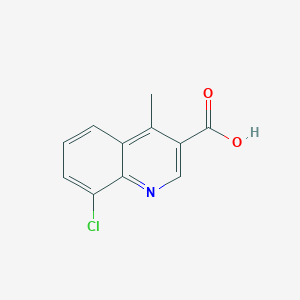
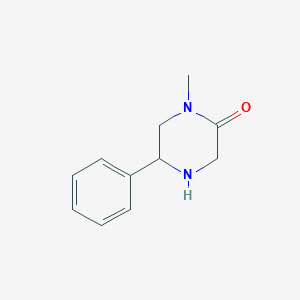




![4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine](/img/structure/B1457638.png)
